![molecular formula C13H16ClNO4S B2992094 1-{[(4-Chlorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid CAS No. 314744-46-2](/img/structure/B2992094.png)
1-{[(4-Chlorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid
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Description
Scientific Research Applications
Nanosized N-Sulfonated Brönsted Acidic Catalyst
A novel nano-sized N-sulfonic acid, 4,4′-(butane-1,4-diyl)bis(1-sulfo-1,4-diazabicyclo[2.2.2]octane-1,4-diium)tetrachloride (NS-C4(DABCO-SO3H)2)·4Cl, demonstrated effective catalytic activity in the synthesis of polyhydroquinoline derivatives via Hantzsch condensation. This catalyst provided excellent yields in short reaction times and could be reused multiple times without loss of its catalytic activity (Goli-Jolodar, Shirini, & Seddighi, 2016).
Characterization of 1-Sulfonic Acid Cyclohexane Carboxylic Acid
The preparation and characterization of 1-sulfonic acid cyclohexane carboxylic acid, a compound related to the specified chemical, were optimized to achieve 99.8% purity. Its structure was confirmed using IR, 1HNMR, and 13CNMR, making it suitable as a standard sample for liquid chromatography (Li Wen-juan, 2012).
Synthesis of Sulfonamide Derivatives of Tranexamic Acid
Research on the synthesis of sulfonamide derivatives of tranexamic acid, involving the reaction of tranexamic acid with sulfonyl chlorides, led to the creation of structurally related compounds. These molecules were crystallized in different possibilities and analyzed through X-ray studies to understand their hydrogen bonding interactions and molecular stability (Ashfaq et al., 2016).
Synthesis of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides for Antiviral Activity
The synthesis of new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives from 4-chlorobenzoic acid resulted in compounds showing anti-tobacco mosaic virus activity, highlighting potential therapeutic applications (Chen et al., 2010).
Water-Soluble Near-Infrared Dye for Cancer Detection
A water-soluble near-infrared dye, developed for cancer detection, showed increased quantum yield and potential for broad applications in developing molecular-based beacons. This dye, synthesized via an asymmetric approach, demonstrated stability and selectivity for bioconjugation (Pham, Medarova, & Moore, 2005).
properties
IUPAC Name |
1-[(4-chlorophenyl)sulfonylamino]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c14-10-4-6-11(7-5-10)20(18,19)15-13(12(16)17)8-2-1-3-9-13/h4-7,15H,1-3,8-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSNDUHMIZCBDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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